molecular formula C21H19N5O4 B2715281 2-(4-ethoxyphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 899996-58-8

2-(4-ethoxyphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No.: B2715281
CAS No.: 899996-58-8
M. Wt: 405.414
InChI Key: KRMWWHCKZMTVBF-UHFFFAOYSA-N
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Description

The compound “2-(4-ethoxyphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide” is a polyfunctionally substituted heterocycle . It incorporates the pyrazolo[3,4-d]pyrimidin-4-one moiety . This compound is of considerable chemical and pharmacological importance, being a purine analog .


Synthesis Analysis

The synthesis of this compound involves the use of 2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile as the key intermediate . This intermediate is used for the synthesis of polyfunctionally substituted heterocycles, such as pyrazoles, pyridine, tetrazole, thiazoles, thiophenes, and chromene .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the cyclocondensation of substituted 5-amino-1H-pyrazole-4-carboxamides with carboxylic acid derivatives or aldehydes . This leads to the formation of the pyrazolo[3,4-d]pyrimidine derivatives .

Scientific Research Applications

Anticancer Activity

A study detailed the design, synthesis, and in vitro cytotoxic activity of certain acetamide derivatives, including variations similar to the compound , tested on 60 cancer cell lines. One compound notably inhibited cancer cell growth by about 20% against eight different cancer cell lines, demonstrating the potential of these compounds as anticancer agents (Al-Sanea et al., 2020).

Imaging Applications

Another study focused on the radiosynthesis of [18F]PBR111, a derivative within the same chemical family, highlighting its application in imaging the translocator protein (18 kDa) with PET, showing the potential of these compounds in diagnostic imaging and possibly in the study of neuroinflammation and neurodegenerative diseases (Dollé et al., 2008).

Coordination Complexes and Antioxidant Activity

Research into coordination complexes constructed from pyrazole-acetamide derivatives demonstrated these compounds' role in the self-assembly process and their significant antioxidant activity. This suggests their potential application in developing new materials with specific structural properties and in oxidative stress-related therapeutic interventions (Chkirate et al., 2019).

Anticonvulsant Agent Analysis

The development and validation of an HPLC method for determining related substances in a novel anticonvulsant agent "Epimidin" highlight the compound's importance in pharmaceutical quality control and the broader implications for related acetamide derivatives in drug development and therapeutic applications (Severina et al., 2021).

Future Directions

In view of the pharmacological properties of this compound and its derivatives, there is an ongoing program aimed at finding new structural leads with potential chemotherapeutic activities . The synthesis and antioxidant activity of some novel structure hybrids incorporating the pyrazolo[3,4-d]-pyrimidin-4-one moiety joined with the thiazole, tetrazole, thiophene, chromene, pyridine or pyrazole ring systems through different linkages are being explored .

Properties

IUPAC Name

2-(4-ethoxyphenoxy)-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O4/c1-2-29-16-8-10-17(11-9-16)30-13-19(27)24-25-14-22-20-18(21(25)28)12-23-26(20)15-6-4-3-5-7-15/h3-12,14H,2,13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRMWWHCKZMTVBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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